molecular formula C26H22BrNO4 B8138102 (2R,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid

(2R,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B8138102
M. Wt: 492.4 g/mol
InChI Key: LAXYJMZGWYDNEB-BJKOFHAPSA-N
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Description

(2R,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a bromophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.

    Fmoc Protection: The fluorenylmethoxycarbonyl group is added to protect the amine functionality during subsequent reactions. This is typically achieved using Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (2R,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid is used in the study of enzyme mechanisms and protein-ligand interactions. The Fmoc group is particularly useful in peptide synthesis.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be exploited to develop molecules with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5S)-5-(4-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
  • (2R,5S)-5-(4-methylphenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
  • (2R,5S)-5-(4-fluorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of (2R,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid lies in its bromophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective activation or inhibition of biological targets is desired.

Properties

IUPAC Name

(2R,5S)-5-(4-bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrNO4/c27-17-11-9-16(10-12-17)23-13-14-24(25(29)30)28(23)26(31)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,29,30)/t23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXYJMZGWYDNEB-BJKOFHAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C2=CC=C(C=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N([C@@H]1C2=CC=C(C=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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